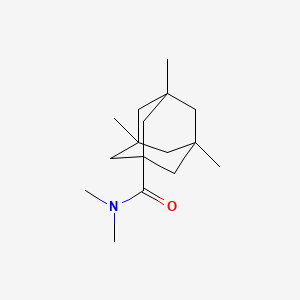
N,N,3,5,7-pentamethyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3,5,7-pentamethyl-1-adamantanecarboxamide, commonly known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a derivative of adamantane, a hydrocarbon that is widely used in the pharmaceutical industry. In
Mecanismo De Acción
The mechanism of action of PAC is not fully understood, but it is believed to be due to its unique molecular structure. PAC has a bulky adamantane group that can interact with other molecules, leading to changes in their properties. PAC has been shown to interact with various biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects
PAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that PAC can inhibit the growth of cancer cells, indicating its potential as an anticancer agent. PAC has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's. In addition, PAC has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. PAC is also highly soluble in organic solvents, making it easy to work with in various experiments. However, there are also some limitations to the use of PAC in lab experiments. PAC is a relatively new compound, and its properties and behavior in various experiments are not fully understood. In addition, PAC is a bulky compound, which could limit its use in certain experiments.
Direcciones Futuras
For the study of PAC include the development of PAC-based drug delivery systems, the use of PAC in catalytic reactions, and the study of PAC's mechanism of action.
Métodos De Síntesis
The synthesis of PAC involves the reaction between adamantane-1-carboxylic acid and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a catalyst, typically trifluoroacetic acid. The resulting product is purified using column chromatography to obtain pure PAC. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
PAC has been extensively studied for its potential applications in various fields such as drug delivery, catalysis, and material science. PAC has been shown to have excellent solubility in organic solvents, making it an ideal candidate for drug delivery systems. In addition, PAC has been used as a ligand in catalytic reactions, showing promising results in the synthesis of various organic compounds. PAC has also been used in the development of new materials, such as polymers and coatings.
Propiedades
IUPAC Name |
N,N,3,5,7-pentamethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)12(18)17(4)5/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNRWEMWCDUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5235190 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)


![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)

![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)